N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide
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Description
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C18H16F3N3O3 and its molecular weight is 379.339. The purity is usually 95%.
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Biological Activity
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Structural Features:
- Pyridine and Pyrrolidine Moieties: These contribute to the compound's biological activity through interactions with various biological targets.
- Trifluoromethoxy Group: Enhances lipophilicity and may influence receptor binding.
Anticancer Activity
Recent studies have indicated that derivatives of oxopyrrolidine, including the compound in focus, exhibit potent anticancer properties. The following table summarizes key findings related to its anticancer activity:
Mechanism of Action:
The compound appears to induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways, including PI3K/Akt and MAPK pathways. In vitro studies demonstrated a significant reduction in cell viability after treatment with this compound compared to control groups.
Antimicrobial Activity
This compound has also shown promising antimicrobial properties. The table below outlines its effectiveness against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 8 | |
Escherichia coli | 16 | |
Pseudomonas aeruginosa | 32 |
Mechanism of Action:
The antimicrobial effects are likely due to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
Study on Anticancer Activity
In a recent study involving A549 human lung adenocarcinoma cells, this compound was tested at varying concentrations. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 10.5 µM after 24 hours of exposure. Additionally, flow cytometry analysis revealed increased apoptosis rates in treated cells compared to untreated controls.
Study on Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of the compound against multidrug-resistant strains of Staphylococcus aureus. The results showed that at a concentration of 8 µg/mL, the compound effectively inhibited bacterial growth, suggesting potential for development as a therapeutic agent against resistant infections.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the pyridine and pyrrolidine rings can significantly influence the biological activity of this compound. For example:
- Substituents on the pyridine ring enhance binding affinity to target proteins.
- Altering the trifluoromethoxy group affects lipophilicity and bioavailability.
Properties
IUPAC Name |
N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3/c19-18(20,21)27-15-5-3-13(4-6-15)17(26)23-10-12-8-14(11-22-9-12)24-7-1-2-16(24)25/h3-6,8-9,11H,1-2,7,10H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDLQJWSCILETR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.